2,3-Difluoropyridine CAS number and properties
2,3-Difluoropyridine CAS number and properties
An In-depth Technical Guide to 2,3-Difluoropyridine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,3-difluoropyridine, a pivotal fluorinated heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis methodologies, reactivity profile, and critical applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]
Within this context, 2,3-difluoropyridine (CAS No. 1513-66-2) emerges as a particularly valuable scaffold. As a pyridine derivative, it is an integral component in fields ranging from pharmaceuticals to materials science.[4] The presence of two vicinal fluorine atoms on this electron-deficient ring system creates a unique electronic landscape, offering distinct reactivity and opportunities for constructing complex molecular architectures. This guide serves as a comprehensive technical resource on this important chemical entity.
Core Properties and Identification
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application. 2,3-Difluoropyridine is a flammable liquid with a distinct set of characteristics crucial for its handling and use in synthesis.[5][6]
| Identifier / Property | Value | Source(s) |
| CAS Number | 1513-66-2 | [5][6][7][8] |
| Molecular Formula | C₅H₃F₂N | [5][7][8] |
| Molecular Weight | 115.08 g/mol | [5][6][8] |
| Appearance | Liquid | [5] |
| Density | 1.265 g/mL at 25 °C | [5][9] |
| Refractive Index | n20/D 1.427 | [5][9] |
| Flash Point | 26.7 °C (80.1 °F) - closed cup | [5] |
| Adiabatic Ionization Energy | 9.6958 ± 0.0004 eV | [4] |
| InChI Key | OGVLEPMNNPZAPS-UHFFFAOYSA-N | [5][6] |
Spectroscopic Characterization
The structural integrity of 2,3-difluoropyridine must be confirmed before use. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show signals corresponding to the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.[10] ¹³C NMR will reveal five distinct carbon signals, with C-F coupling constants providing further structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, as well as aromatic C=C and C=N stretching bands.[6][11]
-
Mass Spectrometry (MS) : This technique will confirm the molecular weight, with the molecular ion peak appearing at m/z 115.02.[6]
Public databases such as SpectraBase offer reference spectra for 2,3-difluoropyridine, which are invaluable for comparison.[10]
Synthesis and Mechanistic Considerations
The synthesis of fluoropyridines, particularly those with fluorine at the 3-position, can be challenging.[12] Direct fluorination is often difficult, so halogen exchange (Halex) reactions are more common. The synthesis of the closely related 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine provides a well-documented and mechanistically insightful template for producing the 2,3-difluoro scaffold.[12][13]
The core of this transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where chloride ions are sequentially replaced by fluoride ions.
Caption: General SₙAr pathway for difluorination.
Causality Behind Experimental Choices:
-
Fluorinating Agent : While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is more economical.[12] Its effectiveness is greatly enhanced by ensuring it is anhydrous and finely divided to maximize surface area. Sometimes a mixture of CsF and KF is used to balance cost and reactivity.[11]
-
Solvent : High-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are required.[12][13] These solvents can dissolve the inorganic fluoride salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy.
-
Catalyst : A phase-transfer catalyst, such as tetraphenylphosphonium bromide, is often added.[13] It facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is, accelerating the reaction.
-
Temperature Control : The reaction is typically performed in a stepwise manner. A lower initial temperature (~180-190°C) favors the substitution of the more activated 2-position chlorine. A subsequent increase in temperature (~200-210°C) is necessary to replace the less reactive 3-position chlorine.[13] This staged heating is critical for achieving high yields of the difluorinated product.
Representative Laboratory Protocol:
This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point.[11][13]
-
Preparation : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, charge anhydrous sulfolane, finely powdered anhydrous potassium fluoride (2.5 molar equivalents), and tetraphenylphosphonium bromide (0.05 molar equivalents).
-
Inert Atmosphere : Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture to the desired initial temperature (e.g., 145°C).
-
Substrate Addition : Slowly add 2,3,5-trichloropyridine (1 molar equivalent) to the stirred mixture.
-
Staged Reaction : Maintain the temperature at 145-150°C for 17-20 hours. Monitor the reaction progress by GC-MS to observe the formation of the monofluorinated intermediate.
-
Second Stage : Increase the temperature to 190°C and hold for another 15-20 hours to drive the reaction to the difluorinated product.
-
Workup and Purification : Cool the reaction mixture. The product is typically isolated by vacuum distillation. The collected distillate can be further purified by fractional distillation to achieve high purity (>99%).
-
Validation : Confirm the identity and purity of the final product using NMR, IR, and GC-MS, comparing the data to reference spectra.
Reactivity and Synthetic Applications
The two strongly electron-withdrawing fluorine atoms significantly lower the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This enhanced reactivity is the cornerstone of its utility as a synthetic building block.
Caption: Role of 2,3-difluoropyridine in synthesis.
The regioselectivity of nucleophilic attack is a key consideration. The 2-position is generally the most activated site for substitution due to stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. This allows for selective functionalization, making 2,3-difluoropyridine an excellent precursor for a wide range of derivatives. For instance, it is a documented intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives, which act as inhibitors for the 11-β hydroxysteroid dehydrogenase type 1 enzyme and as mineralocorticoid receptor antagonists.[14]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 2,3-difluoropyridine.[7][15]
| Hazard Class | GHS Classification | Source(s) |
| Flammability | Flammable liquid and vapor (Category 3) | [5][6] |
| Acute Toxicity | Harmful if swallowed (Category 4, Oral) | [5][6] |
| Eye Damage | Causes serious eye damage (Category 1) | [5][6] |
| Aquatic Hazard | Harmful to aquatic life | [16] |
Mandatory Handling Procedures:
-
Ventilation : Always handle in a certified chemical fume hood to avoid inhalation of vapors.[15][17]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[16][17]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[15][18] Ground and bond containers during transfer to prevent static discharge.[18]
-
Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]
-
Skin : Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
Storage and Disposal:
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][18]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.[16][18]
Conclusion
2,3-Difluoropyridine is a high-value chemical intermediate with a unique combination of properties conferred by its fluorinated heterocyclic structure. Its well-defined reactivity, particularly in SₙAr reactions, makes it a versatile tool for the synthesis of complex, functionalized molecules. While its hazardous nature demands rigorous safety precautions, its strategic importance in the development of novel pharmaceuticals and advanced materials is undisputed. This guide provides the foundational knowledge for scientists to handle, utilize, and innovate with 2,3-difluoropyridine safely and effectively.
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2,3-Difluoropyridine - SpectraBase . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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2,3-Difluoropyridine | C5H3F2N | CID 2783176 - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study . (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
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- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents. (n.d.). Google Patents.
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3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation . (n.d.). Retrieved January 12, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies . (n.d.). Retrieved January 12, 2026, from [Link]
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